molecular formula C30H23N3 B5009931 2-Benzyl-7-methyl-3-naphthalen-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine

2-Benzyl-7-methyl-3-naphthalen-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5009931
M. Wt: 425.5 g/mol
InChI Key: IHYITOCXSXQMPG-UHFFFAOYSA-N
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Description

2-Benzyl-7-methyl-3-naphthalen-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzyl, methyl, naphthalen-1-yl, and phenyl groups. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research.

Properties

IUPAC Name

2-benzyl-7-methyl-3-naphthalen-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3/c1-21-19-27(24-14-6-3-7-15-24)31-30-29(26-18-10-16-23-13-8-9-17-25(23)26)28(32-33(21)30)20-22-11-4-2-5-12-22/h2-19H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYITOCXSXQMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)CC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Benzyl-7-methyl-3-naphthalen-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: The core structure is then subjected to various substitution reactions to introduce the benzyl, methyl, naphthalen-1-yl, and phenyl groups. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance efficiency and scalability, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Benzyl-7-methyl-3-naphthalen-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various functionalized derivatives of the original compound.

Scientific Research Applications

2-Benzyl-7-methyl-3-naphthalen-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-methyl-3-naphthalen-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Benzyl-7-methyl-3-naphthalen-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Phenylpyrazoles: These compounds share a similar pyrazole core but differ in their substitution patterns, leading to variations in their chemical and biological properties.

    Naphthyl derivatives: Compounds containing naphthyl groups exhibit similar aromatic characteristics but may differ in their reactivity and applications.

    Benzyl-substituted pyrazolopyrimidines: These compounds have similar structural features but may vary in their specific substituents and resulting properties.

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